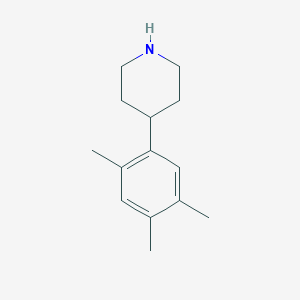

4-(2,4,5-Trimethylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,5-trimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-10-8-12(3)14(9-11(10)2)13-4-6-15-7-5-13/h8-9,13,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTMCQVEYOFOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Piperidine Chemistry Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science and organic chemistry. google.comwikipedia.org Its prevalence has driven extensive research, with thousands of studies published in recent years exploring its synthesis and applications. google.com Piperidine derivatives form the core of numerous active pharmaceutical ingredients across a wide range of therapeutic areas. wikipedia.orggoogle.com This widespread importance ensures that the development of novel and efficient methods for synthesizing substituted piperidines remains a crucial objective in contemporary organic chemistry. google.com

The academic interest is not limited to just the core heterocycle but extends to how its properties can be modulated. The conformation of the piperidine ring, which typically prefers a chair-like structure, can be influenced by substituents. google.com Furthermore, the nitrogen atom provides a site for functionalization and imparts basicity, making these scaffolds valuable in creating molecules with specific physicochemical and biological profiles. google.combldpharm.com

Importance of Substituted Piperidine Scaffolds in Advanced Organic Synthesis

Substituted piperidine (B6355638) scaffolds, such as the 4-arylpiperidine structure exemplified by 4-(2,4,5-Trimethylphenyl)piperidine, are fundamental building blocks in advanced organic synthesis. The precise placement of substituents on both the piperidine ring and its appended aryl group allows for the fine-tuning of a molecule's three-dimensional shape, polarity, and binding interactions. bldpharm.com The introduction of chiral centers, for instance, can profoundly affect a molecule's biological activity, selectivity, and pharmacokinetic properties. bldpharm.com

The synthesis of these complex structures often relies on strategic C-C bond formation to attach the aryl group to the piperidine core. A key precursor for synthesizing the title compound would be an activated form of the 2,4,5-trimethylphenyl group, such as 5-Bromo-1,2,4-trimethylbenzene. The properties of this precursor are well-documented and crucial for planning synthetic routes.

Table 1: Properties of 5-Bromo-1,2,4-trimethylbenzene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5469-19-2 | sigmaaldrich.comnist.gov |

| Molecular Formula | C₉H₁₁Br | nist.gov |

| Molecular Weight | 199.09 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 71-73 °C | sigmaaldrich.com |

| Boiling Point | 233-235 °C | sigmaaldrich.com |

This type of aryl halide is a common starting material in cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds.

Overview of Research Trajectories for Aryl Substituted Heterocycles

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachresearchgate.net This approach involves the identification of strategic bond disconnections to simplify the target structure. chemistry.coach

Key Disconnections for the Piperidine Ring System

The primary disconnections for the piperidine ring in 4-arylpiperidines typically involve breaking the carbon-carbon or carbon-nitrogen bonds of the heterocyclic ring. Common strategies include:

C-N Bond Disconnection: This approach leads to a linear amino alcohol or amino halide, which can undergo intramolecular cyclization to form the piperidine ring. sciencemadness.org For instance, the disconnection of the N-C2 and N-C6 bonds of the piperidine ring suggests a precursor like a 1,5-dihaloalkane and a primary amine. organic-chemistry.org

C-C Bond Disconnection: This strategy often involves cleaving the ring at a position that allows for the use of well-established ring-forming reactions. For example, a disconnection between C2-C3 and C5-C6 could point towards a Michael addition-type reaction. nih.gov Another common C-C disconnection is adjacent to the nitrogen atom, which can be formed via reactions like the aza-Prins cyclization. organic-chemistry.org

A prevalent strategy for constructing 4-substituted piperidines involves the use of a 4-piperidone (B1582916) intermediate. youtube.comdtic.mil This allows for the introduction of the aryl group via nucleophilic addition of an organometallic reagent to the ketone, followed by subsequent transformations. acs.org

Retrosynthetic Approaches to the Trimethylphenyl Moiety

The 2,4,5-trimethylphenyl group can be introduced through various methods, primarily involving the formation of a carbon-carbon bond between the piperidine ring and the aromatic ring. Key retrosynthetic approaches include:

Cross-Coupling Reactions: A major strategy involves disconnecting the bond between the C4 of the piperidine and the C1 of the aryl group. This suggests a cross-coupling reaction, such as a Suzuki, Negishi, or Kumada coupling, between a 4-piperidyl organometallic species and a suitably substituted halobenzene or triflate. researchgate.netnih.gov For example, a Negishi coupling would involve a 4-piperidylzinc iodide and a 1-halo-2,4,5-trimethylbenzene. acs.orgnih.gov

Friedel-Crafts Type Reactions: While less common for this specific substitution pattern due to potential regioselectivity issues, a Friedel-Crafts acylation or alkylation could be envisioned. This would involve disconnecting the bond between the piperidine C4 and the aromatic ring, leading to a piperidine-containing acyl halide or alkyl halide and 1,2,4-trimethylbenzene (B165218).

Functional Group Interconversions (FGIs) in Synthetic Planning

Functional Group Interconversions (FGIs) are crucial for manipulating functional groups to facilitate desired bond formations or to introduce specific functionalities. ub.edu In the synthesis of this compound, FGIs are essential for preparing the necessary precursors.

For instance, if a cross-coupling strategy is employed, the synthesis of the required 4-halopiperidine or 4-piperidylboronic acid/ester from a commercially available piperidine derivative would be a key FGI. whiterose.ac.uk Similarly, the preparation of 1-halo-2,4,5-trimethylbenzene from 1,2,4-trimethylbenzene would involve electrophilic aromatic substitution, another important FGI.

Protecting groups are also a critical aspect of FGI, used to mask reactive functional groups during a reaction sequence. fiveable.me For example, the piperidine nitrogen is often protected with a group like Boc (tert-butyloxycarbonyl) to prevent its interference in reactions such as organometallic additions or cross-coupling reactions. acs.orgnih.gov

Convergent vs. Linear Synthetic Pathways

In planning the synthesis of a complex molecule like this compound, chemists can choose between a linear or a convergent approach. fiveable.medifferencebetween.comchemistnotes.com

For the synthesis of this compound, a convergent approach is often preferred. nih.gov This would typically involve the separate synthesis of the substituted piperidine precursor and the trimethylphenyl precursor, followed by their coupling in a final step. uniurb.it

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule in a sequential manner. differencebetween.com | Conceptually straightforward. | Can be lengthy, low overall yield. wikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their combination. differencebetween.comwikipedia.org | More efficient, higher overall yield, allows for parallel work. fiveable.mechemistnotes.comwikipedia.org | Requires careful planning of fragment synthesis and coupling. |

Contemporary Forward Synthesis Techniques for Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of many synthetic routes. Modern organic chemistry offers a plethora of methods for constructing this important heterocycle.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive electrophilic or nucleophilic site is induced to form the cyclic structure. nih.gov This approach offers good control over stereochemistry. nih.gov

Several types of intramolecular cyclizations are commonly employed:

Reductive Amination: The intramolecular reductive amination of amino aldehydes or amino ketones is a widely used method. nih.gov This involves the formation of a cyclic iminium ion intermediate, which is then reduced to the piperidine.

N-Heterocyclization of Diols: Primary amines can react with diols in the presence of a catalyst, such as a Cp*Ir complex, to form cyclic amines in good yields. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclizations provide another avenue to piperidines. nih.gov For example, the cyclization of amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael addition involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the piperidine ring. nih.gov

Aza-Prins Cyclization: The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, often catalyzed by a Lewis acid, to generate a 4-halopiperidine. organic-chemistry.org

| Cyclization Method | Description | Key Features |

| Reductive Amination | Intramolecular reaction of an amino aldehyde/ketone. nih.gov | Forms a cyclic iminium ion intermediate. |

| N-Heterocyclization of Diols | Reaction of a primary amine with a diol. organic-chemistry.org | Catalyzed by transition metals (e.g., Iridium). |

| Radical Cyclization | Cyclization initiated by a radical species. nih.gov | Can be catalyzed by metals like Cobalt. nih.gov |

| Aza-Michael Addition | Intramolecular addition of an amine to an α,β-unsaturated system. nih.gov | Forms a C-N bond. |

| Aza-Prins Cyclization | Reaction of a homoallylic amine with an aldehyde. organic-chemistry.org | Often yields 4-halopiperidines. organic-chemistry.org |

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a highly versatile and widely used C-N bond-forming reaction in organic synthesis. researchgate.net It typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy can be applied both intramolecularly to form the piperidine ring and intermolecularly to functionalize it.

An intramolecular application involves using a precursor containing two carbonyl groups, which can undergo a double reductive amination with a primary amine to form the piperidine ring through ring expansion. nih.gov For example, diformyl intermediates generated by the oxidative cleavage of cyclic olefins can be cyclized with a chiral primary amine, like (R)-α-methylbenzylamine, in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃), to yield substituted piperidines. nih.gov

Intermolecularly, reductive amination is a common method for N-alkylation of a pre-formed piperidine ring. A piperidine can be reacted with an aldehyde or ketone in the presence of a suitable reducing agent. While sodium cyanoborohydride is classic, less toxic alternatives like borane-pyridine complex have been shown to be highly effective for the reductive amination of piperidines with a wide range of aromatic and aliphatic aldehydes. tandfonline.comtandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3,5-dichlorophenyl)-4-carboethoxy-3-piperidone |

| 1-aryl-4-piperidone-3-carboxylate |

| 3,5-dichloroaniline |

| 4-piperidone |

| D-serine |

| (R)-α-methylbenzylamine |

| Trifluoroacetic acid |

| Sodium cyanoborohydride |

| Ethyl acrylate |

| Pyridine (B92270) |

| Toluene |

| Borane-pyridine complex |

| Palladium |

| Gold |

| Rhodium |

| Copper |

| Cobalt |

| Iridium |

Hydrogenation of Pyridine Precursors

One of the most direct and common strategies for synthesizing piperidines is the reduction of the corresponding pyridine ring. researchgate.net This approach benefits from the wide availability of substituted pyridines. The challenge often lies in achieving high stereoselectivity, especially when multiple stereocenters are generated during the reduction.

Borenium catalysts have emerged as effective agents for the reduction of pyridines. Mesoionic carbene-stabilized borenium ions, for instance, can efficiently catalyze the reduction of substituted pyridines to piperidines. nih.gov This process typically occurs in the presence of a hydrosilane and a hydrogen atmosphere. nih.gov Deuterium labeling studies have indicated that the mechanism can involve a reversible hydrosilylation of the pyridine, which ultimately enables the full reduction of the nitrogen-containing ring. nih.gov This method provides a valuable tool for accessing substituted piperidines, with the potential for diastereoselectivity depending on the substitution pattern of the pyridine precursor and the specific catalytic system employed. While direct examples for 4-(2,4,5-trimethylphenyl)pyridine are not prevalent in the literature, the general methodology is applicable to a range of substituted pyridines. researchgate.net

Ruthenium-based catalysts are widely used for the hydrogenation of pyridines due to their high efficiency and functional group tolerance. rsc.org Supported ruthenium nanoparticles, for example, can facilitate the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions, yielding the corresponding piperidines in high yields (often exceeding 80%). rsc.org A key advantage of these heterogeneous catalysts is their robustness and reusability without significant loss of activity. rsc.org

Ruthenium p-cymene (B1678584) complexes have also been shown to be effective catalysts for transfer hydrogenation, a process where a hydrogen donor like 2-propanol is used instead of hydrogen gas. nih.gov The electronic properties of the ligands attached to the ruthenium center can be tuned to optimize catalytic activity. nih.gov Although nickel catalysts are also utilized in hydrogenation reactions, ruthenium catalysts are often favored for their versatility in pyridine reduction.

| Catalyst System | Substrate Type | Key Features |

| Borenium Ions/Hydrosilane/H₂ | Substituted Pyridines | Efficient reduction under combined hydrogen/hydrosilane action. nih.gov |

| Supported Ru Nanoparticles/H₂ | Multi-substituted Pyridines | High yield, diastereoselective cis-hydrogenation, reusable catalyst. rsc.org |

| Ru p-Cymene Complexes/2-propanol | Pyridines | Effective transfer hydrogenation, tunable reactivity via ligand modification. nih.gov |

Organocatalytic Approaches (e.g., Mannich-Reductive Cyclization)

Organocatalysis offers a metal-free alternative for the synthesis of piperidines, often providing high levels of stereocontrol. A prominent strategy is the Mannich reaction followed by a reductive cyclization. This approach typically involves the reaction of an imine, an aldehyde, and a nucleophile.

For instance, a one-pot synthesis of 2,3-substituted piperidines can be achieved from an N-PMP aldimine and aqueous glutaraldehyde (B144438) in a formal [4+2] cycloaddition. nih.govrsc.org This reaction cascade proceeds via an organocatalytic direct Mannich reaction followed by a reductive cyclization, affording highly functionalized piperidines in excellent yields (up to 90%) and enantioselectivities (up to >99%). nih.govrsc.org Another variation involves the nitro-Mannich reaction, where a β-aryl substituted nitroalkane reacts with a glyoxylate (B1226380) imine. researchgate.net The resulting β-nitro-amine can then undergo reductive cyclization to yield stereochemically pure piperidines. researchgate.net This method is particularly useful for creating piperidines with multiple contiguous stereocenters. researchgate.net

| Organocatalytic Method | Reactants | Key Outcomes |

| Mannich/Reductive Cyclization | N-PMP aldimine, Glutaraldehyde | One-pot synthesis, high yields (up to 90%), excellent enantioselectivities (>99% ee). nih.govrsc.org |

| Nitro-Mannich/Reductive Cyclization | β-aryl nitroalkane, Glyoxylate imine | Access to functionalized piperidines with 3 contiguous stereocenters. researchgate.net |

Annulation Reactions for Piperidine Ring Construction

Annulation reactions, which involve the formation of a ring from two or more fragments through the creation of two new bonds, are a powerful tool for constructing the piperidine scaffold. scripps.edu These reactions can be designed as [4+2], [5+1], or other cycloaddition strategies.

Tunable [4+2] annulation protocols have been developed that allow for the selective synthesis of piperidines. nih.gov For example, the reaction of a styrene (B11656) derivative with an allylsulfonamide can be directed to form a piperidine product as a single diastereomer by controlling the reaction conditions, such as the halogenating reagent and solvent. nih.gov These methods are often robust enough to be applied in the late-stage diversification of pharmaceutical compounds. nih.gov The Robinson annulation, while traditionally used for six-membered carbon rings, has inspired related strategies for heterocyclic systems. The core principle involves a Michael addition followed by an aldol (B89426) condensation, a sequence that can be adapted for piperidine synthesis.

Stereoselective and Enantioselective Synthetic Methodologies

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific stereoisomers are desired.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For piperidine synthesis, this can be achieved through various catalytic methods. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a notable example. rsc.org This method allows for the synthesis of cis-configurated hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org The resulting chiral piperidines are valuable building blocks for more complex molecules. rsc.org

Catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, is another powerful approach. nih.gov This method furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. nih.gov Similarly, organocatalytic Michael additions have been employed as a key step in the enantioselective synthesis of substituted piperidinones, which can then be reduced to the corresponding piperidines. mun.ca The use of chiral auxiliaries, such as chiral oxazolidinones, can also guide the stereochemical outcome of reactions to build the piperidine ring. nih.gov

| Asymmetric Method | Catalyst/Reagent | Stereochemical Outcome |

| Iridium-Catalyzed Hydrogenation | Chiral Iridium Complex | Excellent ee (up to 97%) and dr (>20:1) for cis-piperidines. rsc.org |

| Chiral Phosphine-Catalyzed Annulation | Chiral Phosphepine | Highly enantioselective [4+2] annulation of imines and allenes. nih.gov |

| Organocatalytic Michael Addition | Chiral Aminothiourea | Enantiomerically enriched β-amino ketones as piperidine precursors. mun.ca |

Catalytic Kinetic Resolution of Substituted Piperidines

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a greater rate than the other. For substituted piperidines, which are often synthesized as racemic mixtures, catalytic kinetic resolution offers an efficient path to obtaining enantiopure or enantioenriched materials. nih.gov This is particularly crucial as the three-dimensional arrangement of substituents on the piperidine ring can dramatically influence a molecule's biological activity. rsc.org

One prominent method involves the use of a chiral base, such as the combination of n-BuLi and the chiral ligand sparteine, to deprotonate one enantiomer of an N-Boc-protected arylpiperidine preferentially. rsc.orgwhiterose.ac.uk This process generates a configurationally stable lithiated intermediate from one enantiomer, while the other remains unreacted. Subsequent quenching of the reaction allows for the separation of the unreacted, enantioenriched starting material and the newly formed, diastereomerically pure product. This approach has been successfully applied to various 2-arylpiperidines, including those with spirocyclic systems at the 4-position, achieving high enantiomeric ratios. rsc.orgwhiterose.ac.uk

Another advanced strategy employs a combination of achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids for the enantioselective acylation of disubstituted piperidines. nih.govacs.org This catalytic system has demonstrated practical selectivity factors (s), reaching up to 52 in some cases. nih.govnih.gov Mechanistic studies have revealed that the reaction's success is highly dependent on the conformation of the piperidine substrate, with a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.govacs.org While many methods for preparing multisubstituted N-heterocycles yield racemic products, kinetic resolution provides a reliable and effective tool for producing enantiopure compounds, despite the theoretical maximum yield of 50% for the desired stereoisomer. nih.gov

Table 1: Examples of Kinetic Resolution of Substituted Piperidines This table is representative of data found in the literature for analogous compounds and illustrates the principles of the described methods.

| Substrate Class | Catalyst/Reagent System | Selectivity (s factor or e.r.) | Reference |

|---|---|---|---|

| N-Boc-2-arylpiperidines | n-BuLi / (+)-sparteine | High e.r. | rsc.orgwhiterose.ac.uk |

| 2,3-Disubstituted piperidines | NHC / Chiral hydroxamic acid | s up to 52 | nih.govnih.gov |

| 2,4-Disubstituted piperidines | Chiral hydroxamic acid | Good selectivity (trans-isomer) | whiterose.ac.uk |

| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / (+)-sparteine | High e.r. | rsc.org |

Optimization of Reaction Conditions, Yields, and Scalability

The successful synthesis of complex molecules like this compound on a practical scale hinges on the careful optimization of reaction conditions. Key synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), are often employed to form the crucial aryl-piperidine bond. researchgate.netnih.gov The optimization process involves systematically varying parameters such as catalyst, ligand, solvent, temperature, and base to maximize yield and purity while minimizing reaction time and by-product formation.

For instance, in the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, extensive optimization revealed that a combination of [Rh(cod)(OH)]₂ as the catalyst, (S)-Segphos as the chiral ligand, and aqueous cesium hydroxide (B78521) as the base in a specific solvent mixture was critical for achieving high yield (81%) and excellent enantioselectivity (96% ee). acs.org Deviations from these optimized conditions, such as changing the ligand, rhodium source, or base, or even altering the reaction concentration, led to significantly lower conversion rates and/or enantioselectivity. acs.org

Table 2: Optimization of a Representative Catalytic Reaction for Arylpiperidine Synthesis This table is a generalized representation based on optimization studies for related heterocyclic compounds, such as those found in reference acs.org.

| Entry | Parameter Varied | Conditions | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | None (Optimized) | [Rh(cod)(OH)]₂, L1, aq. CsOH, Toluene/THP/H₂O, 70 °C | 95 | 96 |

| 2 | Concentration | 0.5 M (vs 1.0 M) | 60 | 96 |

| 3 | Ligand | L2 (instead of L1) | 43 | Lower |

| 4 | Ligand | L3 (instead of L1) | <10 | N/A |

| 5 | Base | aq. Cs₂CO₃ (instead of aq. CsOH) | 55 | 95 |

| 6 | Solvent | Anhydrous (no H₂O) | Trace | N/A |

| 7 | Catalyst Source | Different Rh precursor | Lower | Lower |

Advanced Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the differentiation between compounds with the same nominal mass. A search for HRMS data for this compound did not yield specific experimental values or studies detailing its exact mass measurement. While the theoretical exact mass can be calculated, no published experimental data was found to confirm it.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insight into the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. This analysis is critical for identifying the core structure and the connectivity of its substituents. No specific studies detailing the collision-induced dissociation (CID) or other fragmentation methods for this compound were identified. While general fragmentation patterns for related structures like 4-phenylpiperidine (B165713) and other substituted piperidines exist, a specific pathway for the title compound is not documented in the available literature. researchgate.netnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. Key absorptions for a piperidine ring and a substituted benzene (B151609) ring would be expected. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly related to the aromatic system. No specific IR or UV-Vis spectra for this compound could be located. General spectra for the parent piperidine molecule are available but are not representative of the specific trimethylphenyl substituted derivative. researchgate.netnist.govnist.govchemicalbook.comnist.gov

Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, providing precise bond lengths, bond angles, and conformational details. A search of crystallographic databases and literature revealed no published crystal structures for this compound. nih.govmdpi.commdpi.comresearchgate.net Therefore, no experimental data on its crystal system, space group, or molecular geometry in the solid state is available.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from SC-XRD data. As no crystal structure data is available for this compound, a Hirshfeld surface analysis has not been performed or published. erciyes.edu.trnih.govnih.govwhiterose.ac.ukeurjchem.com This analysis is essential for understanding how molecules pack in the solid state and the nature of the non-covalent interactions that stabilize the crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, serving as a fundamental check of its empirical formula. No published studies containing the results of an elemental analysis for this compound were found.

Conformational Analysis and Isomerism in Piperidine Systems

The conformational landscape and potential for isomerism are critical aspects of the molecular structure of this compound, profoundly influencing its physicochemical properties and potential interactions. The piperidine ring, a saturated heterocycle, is not planar and adopts various non-planar conformations to minimize steric and torsional strain.

Conformational Isomers: Chair and Boat Forms

The most stable and predominant conformation for a simple piperidine ring is the chair conformation . In this arrangement, the carbon and nitrogen atoms are positioned to minimize angle strain and torsional strain, with all bond angles close to the ideal tetrahedral angle. The substituents on the ring can occupy either axial or equatorial positions.

For this compound, the bulky 2,4,5-trimethylphenyl group at the C-4 position will strongly favor an equatorial orientation in the chair conformation. This preference minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the large aryl group were in an axial position. The hydrogen atom at C-4 would consequently occupy the axial position.

While the chair form is the most stable, other, higher-energy conformations are possible, including the boat conformation and various twist-boat (or skew-boat) conformations. The boat conformation is generally less stable than the chair due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens at the C-1 and C-4 positions. However, in certain substituted piperidines, particularly those with bulky N-substituents or specific substitution patterns that destabilize the chair form, boat or twist-boat conformations can be populated to a minor extent. nih.govacs.org For this compound, the chair conformation with the aryl group in the equatorial position is expected to be overwhelmingly dominant.

The general preference for equatorial substitution in 4-arylpiperidines is a well-established principle in conformational analysis. acs.org The energy difference between the equatorial and axial conformers for a phenyl group on a cyclohexane (B81311) ring (a close carbocyclic analog) is approximately 3 kcal/mol, and a similar or even greater difference would be expected for the bulkier 2,4,5-trimethylphenyl group.

The following table illustrates the key differences between the chair and boat conformations of a generic 4-substituted piperidine.

| Conformation | Key Features | Relative Stability |

| Chair | Staggered C-C bonds, minimized torsional strain. Two distinct substituent positions: axial and equatorial. | Most stable |

| Boat | Eclipsed C-C bonds, significant torsional strain. Steric hindrance between flagpole positions. | Less stable |

| Twist-Boat | Reduced torsional strain compared to the boat form. Intermediate in stability between chair and boat. | Intermediate |

Stereoisomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org Stereoisomers, specifically, have the same connectivity but differ in the spatial arrangement of their atoms.

For this compound, the potential for stereoisomerism arises from the substitution pattern on the piperidine ring. The C-4 carbon atom, being attached to four different groups (the piperidine ring carbons C-3 and C-5, a hydrogen atom, and the 2,4,5-trimethylphenyl group), is not a chiral center because the piperidine ring itself has a plane of symmetry passing through the C-1, N, and C-4 atoms, assuming a static, idealized geometry.

However, if additional substituents were introduced on the piperidine ring at positions other than C-4, or on the nitrogen atom, chiral centers could be created, leading to the possibility of enantiomers and diastereomers. For instance, if a methyl group were added at the C-3 position, both C-3 and C-4 would become chiral centers, giving rise to multiple stereoisomers. youtube.com The number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n. youtube.com

In the context of this compound itself, without additional chiral centers, the primary form of isomerism to consider is conformational isomerism, as discussed above. The interconversion between chair conformations (ring flipping) is typically rapid at room temperature, but the conformer with the equatorial 2,4,5-trimethylphenyl group will be the most populated.

It is important to note that while the isolated molecule may not be chiral, its interactions with other chiral molecules could be stereoselective.

Computational Chemistry and Theoretical Investigations of 4 2,4,5 Trimethylphenyl Piperidine

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of 4-(2,4,5-Trimethylphenyl)piperidine would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.

These simulations would allow for the exploration of the molecule's conformational landscape, identifying the different shapes (conformers) it can adopt and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has a non-rigid piperidine (B6355638) ring. The results would provide insights into the molecule's dynamic behavior and how its shape influences its properties and interactions.

Theoretical Prediction of Reactivity and Reaction Mechanisms

The computational methods described above can be collectively used to predict the reactivity of this compound. For instance, the electrostatic potential map from DFT can identify sites susceptible to electrophilic or nucleophilic attack. FMO analysis can predict the feasibility and stereochemistry of certain reactions.

Furthermore, computational chemistry can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated. This would provide a fundamental understanding of how this compound participates in chemical reactions.

In Silico Approaches for Ligand-Target Interactions (Methodological Focus)

The study of how a ligand, such as this compound, interacts with a biological target is fundamental to drug discovery. In silico approaches offer a powerful toolkit to predict and analyze these interactions with a focus on various computational methodologies.

Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the binding affinity using a scoring function. The binding affinity is often expressed in kcal/mol, with lower values indicating a more favorable interaction. tandfonline.com For instance, in studies of other piperidine derivatives, molecular docking has been employed to predict their binding modes within the active sites of receptors like the µ-opioid receptor, identifying key interactions with specific amino acid residues. tandfonline.com

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific target. nih.gov For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for its biological activity. nih.gov Such models are instrumental in virtual screening campaigns to identify other compounds with similar interaction profiles.

Molecular Dynamics (MD) Simulations: To understand the dynamic nature of the ligand-target complex, molecular dynamics simulations are employed. rsc.org These simulations model the movement of atoms and molecules over time, providing a more realistic representation of the binding event than static docking poses. MD simulations can reveal the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that may occur upon binding. rsc.org

Quantum Chemical Calculations: These calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of this compound. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack. mdpi.com

A hypothetical in silico workflow for studying the interaction of this compound with a target receptor could involve the steps outlined in the table below.

| Step | Method | Objective |

| 1 | Ligand Preparation | Energy minimization of the 3D structure of this compound using a force field (e.g., MMFF94). |

| 2 | Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and assignment of charges to the protein structure. |

| 3 | Molecular Docking | Prediction of the binding pose and affinity of the ligand within the receptor's active site using software like AutoDock. nih.gov |

| 4 | Pharmacophore Modeling | Identification of key chemical features responsible for the ligand-receptor interaction. nih.gov |

| 5 | Molecular Dynamics | Simulation of the docked complex to assess its stability and dynamics over time. rsc.org |

| 6 | Quantum Chemistry | Calculation of electronic properties (HOMO, LUMO, MEP) to understand the nature of the interaction. researchgate.netresearchgate.netmdpi.com |

Comparative Computational Studies and Validation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. This comparative approach ensures the reliability and predictive power of the in silico models.

For phenylpiperidine derivatives, computational studies often run parallel to experimental evaluations to establish a strong correlation between predicted and observed activities. tandfonline.com For example, the binding affinities calculated from molecular docking studies can be compared with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) from in vitro assays. nih.gov A good correlation between these values would validate the docking protocol and scoring function used.

The table below illustrates a hypothetical comparison between computational predictions and experimental data for a series of phenylpiperidine analogs, which could include this compound.

| Compound | Docking Score (kcal/mol) | Predicted Activity | Experimental IC50 (nM) | Correlation |

| Analog 1 | -9.5 | High | 15 | Strong |

| Analog 2 | -8.2 | Moderate | 120 | Good |

| This compound | -9.1 | High | 25 | Strong |

| Analog 3 | -7.0 | Low | 850 | Fair |

Furthermore, quantum chemical calculations of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental NMR and FTIR/Raman spectra. mdpi.com A close agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. mdpi.com

In the context of this compound, while specific comparative studies may not be publicly available, the established methodologies in computational chemistry provide a robust framework for its investigation. Any future experimental data on its biological activity or spectroscopic properties will be crucial for validating and refining the existing computational models, ultimately leading to a deeper understanding of its chemical nature and potential applications.

Chemical Reactivity and Transformation Pathways of 4 2,4,5 Trimethylphenyl Piperidine

Functionalization Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for chemical modification. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, readily participating in reactions with various electrophiles.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated through methods like the Buchwald-Hartwig amination. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's biological activity and physicochemical properties.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. This transformation is often employed to install protecting groups or to introduce specific functionalities. For instance, the N-Boc (tert-butyloxycarbonyl) group is a common protecting group used in multi-step syntheses involving piperidine derivatives. acs.org

Reductive Amination: The piperidine nitrogen can also be functionalized via reductive amination with aldehydes or ketones, a process that forms a new carbon-nitrogen bond.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Trimethylphenyl Moiety

The trimethylphenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution, although the reaction conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution: The three methyl groups on the phenyl ring are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk In the case of the 2,4,5-trimethylphenyl group, the remaining unsubstituted positions (3 and 6) are the primary sites for electrophilic attack. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. chemguide.co.uk

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using a Lewis acid catalyst. chemguide.co.uk

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively. libretexts.org

The directing effects of the existing methyl groups enhance the electron density at the available positions, facilitating these reactions. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich aromatic rings, SNAr can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org For the trimethylphenyl moiety, direct SNAr is challenging due to the electron-donating nature of the methyl groups. However, if a precursor with a leaving group (e.g., a halide) and strong activating groups (e.g., nitro groups) were synthesized, nucleophilic substitution would be possible. masterorganicchemistry.comlibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgnih.gov The rate of SNAr reactions is influenced by the nature of the leaving group and the position of electron-withdrawing groups. youtube.com

Stereochemical Outcomes of Chemical Transformations

Reactions involving the formation of new chiral centers can lead to various stereochemical outcomes. For instance, in reactions involving the piperidine ring, the existing stereochemistry can influence the stereoselectivity of subsequent transformations.

Asymmetric synthesis methodologies are often employed to control the stereochemistry of products. For example, the use of chiral catalysts or auxiliaries can lead to the preferential formation of one enantiomer or diastereomer. acs.orgacs.org The kinetic resolution of racemic mixtures is another strategy to obtain enantioenriched piperidine derivatives. acs.org For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system. acs.org

Regioselective Modifications of the Piperidine Ring

The selective functionalization of specific positions on the piperidine ring, other than the nitrogen atom, is a significant area of research.

C-H Functionalization: Direct C-H functionalization offers a powerful tool for introducing substituents at various positions of the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been used to selectively functionalize the C2, C3, and C4 positions of the piperidine ring. nih.govresearchgate.net

Ring-Opening and Annulation Strategies: Functionalized piperidines can also be synthesized through ring-closing or ring-expansion reactions of appropriate precursors. researchgate.netwhiterose.ac.uk Palladium-catalyzed annulation strategies have been developed to construct the piperidine ring with control over substitution patterns. whiterose.ac.uk

Below is a table summarizing various regioselective modifications of the piperidine ring:

| Position | Reaction Type | Reagents/Catalyst | Product Type |

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ | 2-Substituted Piperidines |

| C3 | Cyclopropanation/Ring-Opening | Rh₂(S-2-Cl-5-BrTPCP)₄, then reduction | 3-Substituted Piperidines |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl group | 4-Substituted Piperidines |

| C4 | Electrophilic Introduction | Pd(OAc)₂/PPh₃, Et₂Zn | 4-Substituted Piperidines |

Data sourced from multiple studies on piperidine functionalization. nih.govresearchgate.netclockss.org

Mechanism Elucidation of Key Reactions

Understanding the mechanisms of key reactions is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Negishi couplings are instrumental in forming the C-C bond between the piperidine and aryl moieties. researchgate.netnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Rhodium-Catalyzed C-H Functionalization: The mechanism of rhodium-catalyzed C-H functionalization often involves the formation of a metal-carbene intermediate, which then undergoes insertion into a C-H bond of the piperidine ring. nih.govresearchgate.net The regioselectivity is influenced by the steric and electronic properties of the catalyst and the substrate. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr involves two main steps: nucleophilic addition to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.comlibretexts.org The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate and regioselectivity. masterorganicchemistry.com

Role As an Advanced Organic Building Block

Strategic Applications in the Construction of Complex Organic Molecules

The 4-arylpiperidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. nih.gov The incorporation of the 4-(2,4,5-trimethylphenyl)piperidine unit can be a key strategy in the design and synthesis of novel complex molecules with potential therapeutic applications. The trimethylphenyl group can serve as a crucial pharmacophore or as a sterically bulky substituent to modulate the pharmacological profile of a target molecule.

The synthesis of such complex molecules can be achieved through various modern synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, provide a direct route to 4-arylpiperidines, demonstrating the feasibility of incorporating the piperidine (B6355638) core with diverse aromatic partners. nih.gov This approach allows for the strategic connection of the this compound building block to other fragments, facilitating the assembly of intricate molecular architectures.

The trimethylphenyl moiety itself offers handles for further functionalization, although its sterically hindered nature must be considered. The methyl groups on the aromatic ring can potentially undergo selective oxidation or halogenation to introduce new functionalities, further expanding the synthetic utility of this building block. The inherent reactivity of the piperidine nitrogen allows for the introduction of a wide range of substituents, enabling the exploration of chemical space around this core structure.

A hypothetical application of this compound as a building block is illustrated in the synthesis of a complex hypothetical molecule with potential biological activity.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Alkylation | R-X, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-4-(2,4,5-trimethylphenyl)piperidine |

| 2 | Aromatic Functionalization | e.g., NBS, AIBN, CCl₄ | N-Alkyl-4-(bromomethyl-2,4,5-trimethylphenyl)piperidine |

| 3 | Coupling Reaction | Nucleophile (e.g., R'OH, R'NH₂), Base | N-Alkyl-4-((alkoxy/amino)methyl-2,4,5-trimethylphenyl)piperidine |

This table illustrates a potential synthetic sequence where the this compound core is first elaborated at the nitrogen atom, followed by functionalization of one of the methyl groups on the phenyl ring, and subsequent coupling with another molecular fragment.

Derivatization and Diversification Strategies for Structural Libraries

The creation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The this compound core is an excellent candidate for the generation of diverse structural libraries due to the presence of multiple diversification points.

N-Functionalization: The secondary amine of the piperidine ring is a primary site for derivatization. A wide array of substituents can be introduced through reactions such as:

N-Alkylation: Reaction with various alkyl halides, tosylates, or mesylates.

N-Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids.

N-Arylation: Buchwald-Hartwig amination with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. nih.gov

C-H Functionalization: While more challenging, recent advances in C-H activation chemistry could potentially allow for the direct functionalization of the piperidine ring, although regioselectivity might be an issue.

Aromatic Ring Functionalization: The trimethylphenyl ring offers another avenue for diversification. The methyl groups can be functionalized, as mentioned previously. Furthermore, electrophilic aromatic substitution reactions, while potentially hindered by the existing methyl groups, could be employed under specific conditions to introduce substituents such as nitro or halo groups. The reactivity of the trimethylphenyl group is influenced by the electron-donating nature of the methyl groups, which activate the ring towards electrophilic attack. google.com

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of large and diverse libraries of compounds for biological screening.

| Diversification Point | Reaction Type | Example Reagents |

| Piperidine Nitrogen | N-Alkylation | Benzyl bromide, Ethyl iodide |

| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Benzoyl chloride |

| Piperidine Nitrogen | N-Arylation | Bromobenzene, Pd catalyst, Ligand |

| Trimethylphenyl Ring | Benzylic Bromination | N-Bromosuccinimide (NBS) |

| Trimethylphenyl Ring | Oxidation | KMnO₄, Na₂Cr₂O₇ |

This interactive table summarizes the key diversification points and corresponding reaction types for generating a chemical library based on this compound.

Incorporation into Polycyclic and Fused-Ring Systems

The this compound scaffold can be utilized as a precursor for the synthesis of more rigid, polycyclic, and fused-ring systems. Such structures are of significant interest in medicinal chemistry as they can mimic the conformations of natural products and provide access to novel chemical space.

One common strategy for constructing fused rings is through intramolecular cyclization reactions. libretexts.org By introducing appropriate functional groups onto the piperidine nitrogen and the trimethylphenyl ring, it is possible to design precursors that can undergo cyclization to form new rings.

For example, an N-alkylated derivative of this compound bearing a terminal alkene could undergo a radical-mediated or transition-metal-catalyzed intramolecular cyclization to form a fused bicyclic system. nih.govnih.gov The stereochemistry of the newly formed ring would be influenced by the conformation of the piperidine ring and the nature of the cyclization conditions.

Another approach involves the functionalization of the trimethylphenyl ring with a group capable of reacting with a substituent on the piperidine nitrogen. For instance, an ortho-lithiated trimethylphenyl derivative could react with an electrophilic center on an N-substituent to forge a new carbon-carbon bond, leading to a fused system.

The synthesis of such polycyclic structures from this compound significantly increases the three-dimensional complexity of the resulting molecules, which can have a profound impact on their biological activity and properties.

Utilization in Chiral Synthesis

The this compound molecule possesses a stereocenter at the C4 position of the piperidine ring. Resolution of the racemic mixture into its individual enantiomers would provide access to valuable chiral building blocks for asymmetric synthesis. acs.org

Chiral Building Block Approach: An enantiomerically pure this compound can be used as a starting material for the synthesis of enantiomerically pure target molecules. The stereochemistry at the C4 position can be transferred to new stereocenters created during the synthetic sequence.

Chiral Auxiliary Approach: The chiral piperidine can be temporarily incorporated into an achiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered. For example, an enantiopure N-acyl derivative of this compound could be used to control the stereochemistry of an aldol (B89426) reaction or a Diels-Alder reaction.

The steric bulk of the trimethylphenyl group can play a crucial role in enhancing the diastereoselectivity of such asymmetric transformations by effectively shielding one face of the reactive intermediate.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted piperidines is a central task in organic chemistry. ajchem-a.com While classical methods for creating 4-arylpiperidines often involve multi-step sequences starting from N-protected piperidones, contemporary research is focused on developing more direct, efficient, and environmentally benign approaches. acs.orgdtic.mil

A significant advancement in this area is the use of palladium-catalyzed cross-coupling reactions. researchgate.net The Negishi coupling, for instance, provides a general and scalable method for the direct synthesis of 4-arylpiperidines by coupling a 4-piperidylzinc iodide intermediate with various aryl halides. acs.orgnih.gov This method is compatible with a wide array of sensitive functional groups, making it a versatile tool for creating complex derivatives. acs.org The success of these reactions often relies on a cocatalytic system, such as the combination of a palladium complex and a copper(I) species, which is particularly crucial when dealing with sterically hindered reactants. nih.gov

The drive towards "green chemistry" is pushing for further innovations. ajchem-a.com Key areas of development include:

Catalyst Improvement: Research is ongoing to replace precious metal catalysts like palladium with more abundant and less toxic alternatives. Iron-catalyzed reductive amination of ϖ-amino fatty acids represents a step in this direction for synthesizing piperidines. mdpi.com

Sustainable Solvents: The use of water as a solvent is being explored to prevent racemization and create more environmentally friendly processes. nih.gov

One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single operation, which reduces waste, saves time, and simplifies purification. ajchem-a.comresearchgate.net Domino reactions, in particular, offer a powerful strategy for building molecular complexity in a single, efficient cascade. researchgate.net

Biocatalysis: The use of enzymes, such as transaminases, is an emerging frontier for the asymmetric synthesis of substituted piperidines. acs.org This approach offers high enantioselectivity under mild reaction conditions, though challenges remain in adapting enzymes for a wide range of bulky substrates. acs.org

| Synthetic Strategy | Description | Key Advantages | Representative Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Classical Synthesis | Multi-step synthesis often starting from the Dieckmann condensation to form a piperidone ring, followed by arylation and reduction. | Well-established and understood methodology. | Alkyl acrylates, primary amines. | dtic.mil |

| Palladium-Catalyzed Cross-Coupling | Direct arylation of a piperidine (B6355638) ring using a pre-functionalized piperidine (e.g., organozinc) and an aryl halide. | High efficiency, scalability, and broad functional group tolerance. acs.org | Cl₂Pd(dppf) / Copper(I) species. | acs.orgresearchgate.netnih.gov |

| Hydrogenation of Pyridines | Reduction of a corresponding substituted pyridine (B92270) ring to a piperidine. | Direct route from readily available aromatic precursors. | Heterogeneous catalysts (e.g., Rh/C, Raney-Ni). | mdpi.comnih.gov |

| Green/Sustainable Methods | Focus on reducing environmental impact using MCRs, domino reactions, or biocatalysis in eco-friendly solvents like water. | Reduced waste, high atom economy, mild reaction conditions, and potential for high stereoselectivity. ajchem-a.comnih.gov | Organocatalysts, enzymes (transaminases), iron complexes. | ajchem-a.commdpi.comacs.org |

Advanced Computational Modeling for Complex Derivatizations and Reactivity Prediction

Computational chemistry has become an indispensable tool for accelerating drug discovery and materials science research. For complex molecules like 4-(2,4,5-Trimethylphenyl)piperidine, computational models provide deep insights into structure-property relationships, guiding the synthesis of new derivatives with enhanced efficacy and desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate a compound's structural features with its biological activity. nih.gov By using genetic algorithms to select relevant 2D and 3D molecular descriptors, researchers can build multiple linear regression (MLR) models that predict the activity of new piperidine derivatives before they are synthesized. nih.gov This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net

Molecular Docking and Dynamics Simulations offer a more detailed view of how piperidine-based ligands interact with their biological targets. nih.gov For instance, docking studies can predict the binding mode of a ligand within a receptor's active site, identifying crucial interactions with specific amino acid residues. nih.gov Molecular dynamics simulations can then be used to analyze the stability of these interactions over time. This computational workflow is vital for structure-based drug design and for understanding the molecular basis of a compound's activity and selectivity. nih.gov

Emerging computational research also focuses on predicting chemical reactivity and physical properties. Theoretical calculations, such as those using Gaussian software, can be employed to predict properties like the enthalpy of dehydrogenation. rsc.org This is particularly relevant for novel applications such as the use of piperidines in reversible hydrogen storage systems, where understanding the energetics of hydrogen release is critical. rsc.org Furthermore, in silico strategies are being developed to predict the substrate specificity and enantioselectivity of biocatalytic reactions, aiding the design of more effective enzymatic syntheses. acs.org

| Computational Method | Application for Piperidine Derivatives | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity (e.g., enzyme inhibition) of new derivatives. | Identifies key structural features (descriptors) that correlate with activity, guiding design of more potent compounds. | nih.govresearchgate.net |

| Molecular Docking | Predicting the binding pose of a ligand within a biological target (e.g., protein receptor). | Reveals potential binding modes and crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts. | nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of the ligand-receptor complex and conformational changes over time. | Confirms the stability of docking poses and identifies dynamic interactions essential for ligand binding and function. | nih.gov |

| Quantum Chemical Calculations | Predicting fundamental chemical and physical properties. | Calculates energetic properties like reaction enthalpies, which is useful for applications such as hydrogen storage. | rsc.org |

Exploration of Novel Chemical Transformations and Catalytic Applications

Beyond its role as a structural scaffold in pharmaceuticals, the piperidine ring itself is being explored for novel functions in catalysis and materials science. The unique electronic and steric properties of this compound make it a candidate for these emerging applications.

Organocatalysis: Piperidine and its derivatives have long been used as basic organocatalysts for various chemical transformations. nih.gov For example, 4,4'-trimethylenedipiperidine has been successfully employed as both a catalyst and a solvent in tandem Knoevenagel-Michael condensation reactions to synthesize pyranopyrimidinones. nih.gov The basic nitrogen atom of the piperidine ring can activate substrates through hydrogen bonding and facilitate key reaction steps. nih.gov This opens the possibility of using this compound or its derivatives as tailored catalysts where the bulky trimethylphenyl group could influence stereoselectivity or solubility.

Materials for Hydrogen Storage: A highly innovative area of research is the use of substituted piperidines as liquid organic hydrogen carriers (LOHCs). rsc.org These molecules can be catalytically dehydrogenated to release hydrogen gas for use in fuel cells and then subsequently re-hydrogenated. rsc.org Studies have shown that substituents on the piperidine ring dramatically affect the rate of catalytic dehydrogenation. rsc.org Specifically, attaching electron-donating groups can increase the reaction rate, suggesting that the electron-rich 2,4,5-trimethylphenyl group could have a beneficial impact on the performance of the piperidine core in this application.

Novel Chemical Transformations: The 4-arylpiperidine framework is a versatile platform for exploring novel chemical transformations. Researchers are actively designing and synthesizing libraries of derivatives to probe new biological activities. researchgate.netresearchgate.net For example, arylpiperidines have been identified as potential efflux pump inhibitors, which could help combat antibiotic resistance in bacteria. mdpi.com The development of redox-neutral cyclization cascades and other advanced synthetic methods allows for the efficient creation of diverse and highly substituted piperidines, enabling the exploration of new chemical space and potential therapeutic applications. mdpi.com

| Emerging Application | Role of the Piperidine Derivative | Governing Principle | Reference |

|---|---|---|---|

| Organocatalysis | Acts as a basic catalyst in condensation reactions. | The lone pair on the nitrogen atom activates substrates through hydrogen bonding and proton transfer. | nih.gov |

| Hydrogen Storage (LOHC) | Serves as a reversible carrier of hydrogen. | The molecule undergoes catalytic dehydrogenation to release H₂ and can be regenerated by hydrogenation. Substituents influence the reaction rate. | rsc.org |

| Scaffold for Drug Discovery | Acts as a core structure for generating new molecules with novel functions. | Systematic modification of the piperidine and aryl rings allows for the exploration of new chemical space and biological targets (e.g., efflux pumps). | mdpi.com |

| Advanced Synthesis | Participates as a substrate in novel chemical transformations like cascade cyclizations. | The inherent reactivity of the scaffold is harnessed to build greater molecular complexity efficiently. | mdpi.comnih.gov |

Q & A

Q. What are the established synthetic routes for 4-(2,4,5-Trimethylphenyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 4-(3,5-dichlorophenyl)piperidine are synthesized via base-mediated coupling of aryl halides with piperidine derivatives . Optimization strategies include:

- Temperature Control : Reactions performed at 60–80°C in anhydrous solvents (e.g., dichloromethane) to minimize side products .

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve substituent effects on the piperidine ring and aryl group. Compare chemical shifts to PubChem data for analogous compounds (e.g., 4-phenylpiperidine: δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for CHN: calc. 204.1751) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

- Standardized Assays : Use histamine receptor binding assays (IC measurements) with controls like pyrilamine .

- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., piperidine derivatives in Acta Cryst. E65 ).

- Meta-Analysis : Cross-reference toxicity data with databases like PubChem, noting gaps in chronic exposure studies .

Q. What computational strategies are recommended for predicting the receptor binding affinities of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with histamine H1/H3 receptors. Focus on hydrophobic pockets accommodating trimethylphenyl groups .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC data .

Q. How does the substitution pattern on the phenyl ring influence the pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity : Methyl groups increase logP (measured via shake-flask method), enhancing blood-brain barrier permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation. Trimethyl groups reduce metabolic clearance vs. halogenated analogs .

- Solubility : Use dynamic light scattering (DLS) to measure aqueous solubility; co-solvents (e.g., DMSO) improve dissolution for in vivo studies .

Data Contradiction and Validation

Q. What methodologies address conflicting reports on the ecological toxicity of this compound?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guideline 423 using Daphnia magna, noting LC values .

- Biodegradation Studies : ISO 10634 protocols assess soil mobility and microbial degradation rates .

- Computational Predictions : EPI Suite estimates biodegradation half-lives (e.g., 20–30 days for similar piperidines) .

Structural and Functional Insights

Q. How can crystallographic data enhance the design of this compound-based therapeutics?

- Methodological Answer :

- X-ray Diffraction : Resolve torsional angles between the piperidine ring and aryl group (e.g., 4-piperidone derivatives in Acta Cryst. E65 ).

- Electron Density Maps : Identify steric clashes with target receptors (e.g., histamine H3) to guide methyl group positioning .

Experimental Design Considerations

Q. What factorial design approaches optimize multi-step syntheses of this compound analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.